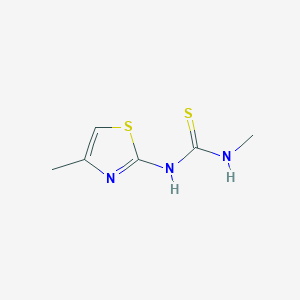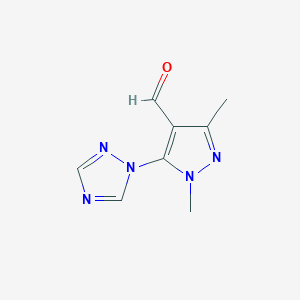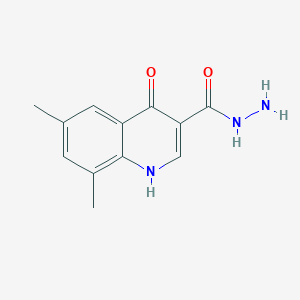
Thiourea, N-methyl-N'-(4-methyl-2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N’-(4-methyl-2-thiazolyl)-thiourea , is a heterocyclic organic compound. Its chemical structure features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles, including thiourea, belong to the azole heterocycles, alongside imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. Thiourea is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It has a pale yellow color, a boiling point of 116–118°C, and a specific gravity of 1.2. Interestingly, thiourea is a natural component of Vitamin B₁ (thiamine), which plays a crucial role in energy metabolism and nervous system function .
Preparation Methods
Synthetic Routes::
N-Methylation of Thiazole Ring: One synthetic approach involves N-methylation of the thiazole ring using appropriate reagents.
Thiourea Derivatives: Various derivatives of thiourea can be synthesized by modifying the substituents on the nitrogen atom.
Industrial Production:: Industrial production methods for thiourea derivatives may involve large-scale synthesis using established chemical processes. specific details on industrial-scale production are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Thiourea undergoes several types of reactions:
Oxidation: Thiourea can be oxidized to form various products.
Reduction: Reduction reactions yield different derivatives.
Substitution: Electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom occur.
Common reagents and conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Substitution: Various electrophiles and nucleophiles.
Major products:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: and : Antineoplastic drugs.
Scientific Research Applications
Thiourea derivatives find applications in:
Medicine: As antiviral, antifungal, and antitumor agents.
Chemistry: In synthetic processes and as reagents.
Industry: In dyes, biocides, and chemical accelerators.
Mechanism of Action
The exact mechanism by which thiourea exerts its effects varies depending on the specific derivative. It may involve interactions with molecular targets or pathways related to its biological activity.
Comparison with Similar Compounds
Thiourea can be compared with other thiazole-containing compounds, emphasizing its unique properties. Some similar compounds include sulfathiazole, ritonavir, abafungin, bleomycine, and tiazofurin.
Properties
Molecular Formula |
C6H9N3S2 |
|---|---|
Molecular Weight |
187.3 g/mol |
IUPAC Name |
1-methyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C6H9N3S2/c1-4-3-11-6(8-4)9-5(10)7-2/h3H,1-2H3,(H2,7,8,9,10) |
InChI Key |
QKCHHJGIQBOVRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-](/img/structure/B12119536.png)
![3-(propan-2-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12119541.png)


![4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119565.png)

![4-Iodo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12119573.png)
![6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B12119577.png)


![1-(4-Ethylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B12119614.png)

![4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid](/img/structure/B12119625.png)

